molecular formula C7H6NO3 B562042 Methyl,  hydroxy(4-nitrophenyl)-  (9CI) CAS No. 103776-53-0

Methyl, hydroxy(4-nitrophenyl)- (9CI)

Cat. No.: B562042
CAS No.: 103776-53-0
M. Wt: 152.129
InChI Key: PEDHNIYTYQYWRT-UHFFFAOYSA-N
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Description

The compound "Methyl, hydroxy(4-nitrophenyl)- (9CI)" is a derivative featuring a methyl group, a hydroxyl group, and a 4-nitrophenyl moiety. The "9CI" designation indicates its classification under the Ninth Collective Index of chemical nomenclature. Compounds containing 4-nitrophenyl groups are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science, often serving as intermediates or bioactive agents .

Properties

CAS No.

103776-53-0

Molecular Formula

C7H6NO3

Molecular Weight

152.129

IUPAC Name

(4-nitrophenyl)methanol

InChI

InChI=1S/C7H6NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,9H

InChI Key

PEDHNIYTYQYWRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[CH]O)[N+](=O)[O-]

Synonyms

Methyl, hydroxy(4-nitrophenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds containing 4-nitrophenyl, hydroxy, and/or methyl groups, as identified in the evidence. Key differences in functional groups, stereochemistry, molecular weight, and applications are highlighted.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Comparisons

Compound Name (9CI Designation) Functional Groups Molecular Formula Molecular Weight Key Structural Features
Methyl, hydroxy(4-nitrophenyl)- (9CI) (Hypothetical) Methyl, hydroxy, 4-nitrophenyl Not specified Not specified Assumed to be a simple methyl-hydroxy-4-nitrophenyl derivative.
Threo-methyl 2-(hydroxy(4-nitrophenyl)methyl)-4,4-bis(phenylsulfonyl)butanoate Ester, hydroxy, sulfonyl, 4-nitrophenyl C₂₄H₂₂N₂O₉S₂ 556 Contains sulfonyl groups and a complex ester backbone; stereochemistry (threo) noted.
Erythro-methyl 2-(hydroxy(4-nitrophenyl)methyl)-4,4-bis(phenylsulfonyl)butanoate Ester, hydroxy, sulfonyl, 4-nitrophenyl C₂₄H₂₂N₂O₉S₂ 556 Stereoisomer of threo-5; lower melting point (96.1–96.5°C vs. 140.2–140.7°C).
Parathion-methyl (O,O-dimethyl O-(4-nitrophenyl) phosphorothioate) Organophosphate, methyl, 4-nitrophenyl C₈H₁₀NO₅PS 263.2 Phosphorothioate ester; used as a herbicide.
N-(4-Nitrophenyl)acetamide Acetamide, 4-nitrophenyl C₈H₈N₂O₃ 180.16 Acetamide derivative; lacks hydroxy group.
JZL 184 (4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate) Piperidine, dibenzodioxolyl, hydroxy, 4-nitrophenyl C₂₄H₂₀N₂O₇ 460.43 MAGL inhibitor; bioactive in neurological research.
Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Compound Name (9CI Designation) Melting Point (°C) ¹H-NMR/¹³C-NMR Features Mass Spec (Molecular Ion) Applications/Notes
Threo-methyl 2-(hydroxy(4-nitrophenyl)methyl)-4,4-bis(phenylsulfonyl)butanoate 140.2–140.7 Complex splitting due to sulfonyl and ester groups 556 (M⁺) Synthetic intermediate; stereochemistry impacts reactivity.
Erythro-methyl 2-(hydroxy(4-nitrophenyl)methyl)-4,4-bis(phenylsulfonyl)butanoate 96.1–96.5 Distinct chemical shifts for erythro configuration 556 (M⁺) Demonstrates stereochemical influence on melting point.
Parathion-methyl Not specified Phosphorothioate signals (δ ~3–4 ppm for methyl) 263 (M⁺) Herbicide; inhibits acetylcholinesterase in pests.
N-(4-Nitrophenyl)acetamide Not specified Acetamide NH (~8 ppm), aromatic protons (~7–8 ppm) 180 (M⁺) Intermediate in dye and pharmaceutical synthesis.
JZL 184 Not specified Piperidine and dibenzodioxolyl signals 460 (M⁺) Selective MAGL inhibitor; elevates brain 2-AG levels in neurological studies.

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